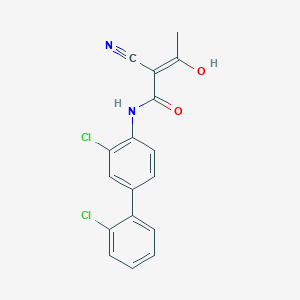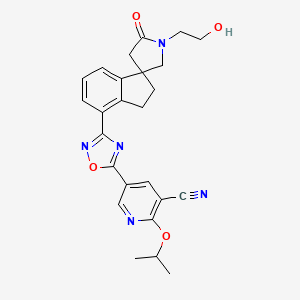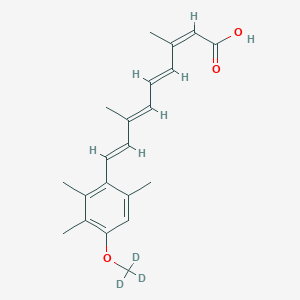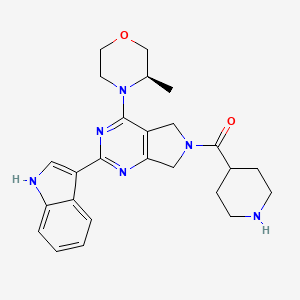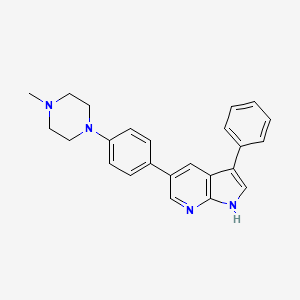
Hpk1-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 18 (Hpk1-IN-18) is a highly effective and specific inhibitor of Hematopoietic Progenitor Kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic Progenitor Kinase 1 is primarily expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T cells and B cells. This compound has shown significant potential in cancer immunotherapy by enhancing T cell activation and alleviating immunosuppressive signals in the tumor microenvironment .
Méthodes De Préparation
The synthesis of Hpk1-IN-18 involves several steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent. The process typically requires precise control of reaction conditions, such as temperature and solvent choice, to achieve high yield and purity . Industrial production methods for this compound are still under development, focusing on optimizing the synthetic route for large-scale production while maintaining the compound’s efficacy and selectivity.
Analyse Des Réactions Chimiques
Hpk1-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Hpk1-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of Hematopoietic Progenitor Kinase 1 and its effects on various signaling pathways. In biology, this compound is employed to investigate the role of Hematopoietic Progenitor Kinase 1 in immune cell regulation and function. In medicine, the compound has shown promise in cancer immunotherapy by enhancing T cell activation and reducing immunosuppressive signals in the tumor microenvironment . Additionally, this compound is being explored for its potential use in treating other immune-related diseases.
Mécanisme D'action
Hpk1-IN-18 exerts its effects by inhibiting the activity of Hematopoietic Progenitor Kinase 1, which is a negative regulator of T cell receptor and B cell signaling. By blocking Hematopoietic Progenitor Kinase 1 activity, this compound enhances T cell activation and proliferation, leading to improved immune responses against tumors. The compound disrupts Hematopoietic Progenitor Kinase 1-mediated signaling pathways, preventing the inhibition of T cell receptor signaling and effector T cells, and abrogating the immunosuppressive tumor microenvironment .
Comparaison Avec Des Composés Similaires
Hpk1-IN-18 is unique in its high potency and selectivity as an inhibitor of Hematopoietic Progenitor Kinase 1. Compared to other Hematopoietic Progenitor Kinase 1 inhibitors, such as Compound K and Compound 1, this compound demonstrates superior efficacy in enhancing T cell activation and reducing immunosuppressive signals . Similar compounds include other Hematopoietic Progenitor Kinase 1 inhibitors identified through structure-based virtual screening, such as M074-2865, which also show promise in cancer immunotherapy .
Propriétés
Formule moléculaire |
C24H24N4 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
5-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C24H24N4/c1-27-11-13-28(14-12-27)21-9-7-18(8-10-21)20-15-22-23(17-26-24(22)25-16-20)19-5-3-2-4-6-19/h2-10,15-17H,11-14H2,1H3,(H,25,26) |
Clé InChI |
AWUUNVCRTLNKKY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC=CC=C5)N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

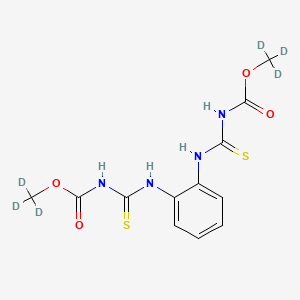
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
